tri(pyrrol-1-yl)borane

Description

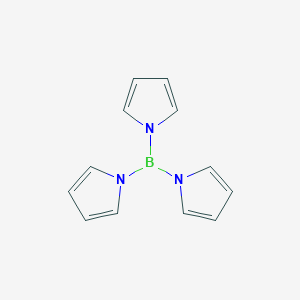

Tri(pyrrol-1-yl)borane is a boron-centered compound featuring three pyrrole ligands coordinated to a central boron atom. Its structure consists of a trigonal planar geometry, stabilized by π-electron donation from the pyrrole rings to the boron atom.

Propriétés

Numéro CAS |

18899-90-6 |

|---|---|

Formule moléculaire |

C12H12BN3 |

Poids moléculaire |

209.06 g/mol |

Nom IUPAC |

tri(pyrrol-1-yl)borane |

InChI |

InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H |

Clé InChI |

WPXPRWWEZJWDJT-UHFFFAOYSA-N |

SMILES |

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |

SMILES canonique |

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.

Reduction: It can be reduced to form boron-hydride species.

Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products:

Oxidation: Boron-oxygen compounds.

Reduction: Boron-hydride species.

Substitution: Halogenated borane derivatives.

Applications De Recherche Scientifique

tri(pyrrol-1-yl)borane, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.

Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mécanisme D'action

The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.

Comparaison Avec Des Composés Similaires

Key Properties:

- Synthesis : While direct synthesis details for tri(pyrrol-1-yl)borane are sparse in the provided evidence, analogous polypyrazolylborate compounds (e.g., tris(pyrazolyl)borates) are typically synthesized via reactions between borane precursors and heterocyclic ligands under controlled conditions .

- Reactivity : The boron center acts as a Lewis acid, enabling coordination with transition metals. However, attempts to use this compound as a template for macrocyclic compounds (e.g., calix[3]pyrrole) were unsuccessful due to insufficient stabilization under thermal conditions required for cyclization .

- Applications : Explored in hydrogen storage systems due to the B–N bond’s ability to reversibly release hydrogen. Pyrrolidine borane, a related compound, demonstrates favorable dehydrogenation energetics .

Comparison with Similar Boron Compounds

Tris(pyrazolyl)borates

Structural Differences :

Functional Contrasts :

- Coordination Chemistry : Tris(pyrazolyl)borates form stable complexes with transition metals (e.g., Rh, Ir, Co) for catalytic applications, such as dioxygen activation and C–H bond functionalization . This compound lacks comparable catalytic versatility due to weaker ligand field effects.

- Thermal Stability : Pyrazole ligands confer greater thermal stability, enabling high-temperature reactions. This compound decomposes under harsh conditions (e.g., >140°C), limiting its utility in high-energy processes .

Tris(trifluoromethyl)borane Carbonyl [(CF₃)₃BCO]

Structural Differences :

- The trifluoromethyl groups create a highly electron-deficient boron center, contrasting with the electron-rich this compound.

Functional Contrasts :

Pyrrolidine Borane and Piperidine Borane

Structural Differences :

- These are amine-borane adducts with saturated five- (pyrrolidine) or six-membered (piperidine) rings, unlike the aromatic pyrrole ligands in this compound.

Functional Contrasts :

- Hydrogen Storage : Piperidine borane has a longer B–N bond (1.65 Å vs. 1.58 Å for pyrrolidine borane) but stronger bond dissociation energy (−27.6 kcal/mol vs. −25.1 kcal/mol), enabling efficient hydrogen release. This compound’s aromatic system may hinder reversible dehydrogenation .

- Catalytic Pathways : BH₃-catalyzed dehydrogenation is more favorable for amine-boranes than for this compound, which lacks labile B–H bonds .

Data Tables

Table 1: Structural and Thermochemical Comparison

| Compound | B–N Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Dehydrogenation Energy (kJ/mol) |

|---|---|---|---|

| This compound | N/A | N/A | N/A |

| Pyrrolidine borane | 1.58 | -25.1 | 12.3 |

| Piperidine borane | 1.65 | -27.6 | 10.9 |

| Tris(pyrazolyl)borate | ~1.55* | N/A | N/A |

*Estimated from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.